molecular formula C8H15NO3 B1346363 Propan-2-yl morpholine-4-carboxylate CAS No. 6298-77-7

Propan-2-yl morpholine-4-carboxylate

Cat. No. B1346363
CAS RN: 6298-77-7
M. Wt: 173.21 g/mol
InChI Key: MEDWVADLUJVVPN-UHFFFAOYSA-N
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Description

Propan-2-yl morpholine-4-carboxylate is a chemical compound with the following IUPAC name: methyl 4-(propan-2-yl)morpholine-2-carboxylate . It belongs to the morpholine family and contains a morpholine ring substituted with an isopropyl group at the 4-position and a carboxylate group at the 2-position . This compound is of interest due to its potential applications in various fields.


Synthesis Analysis

The synthesis of morpholines often starts from 1,2-amino alcohols or their derivatives. One efficient method involves a sequence of coupling, cyclization, and reduction reactions using easily available amino alcohols and α-haloacid chlorides . Other approaches include intramolecular Mitsunobu reactions, Cs2CO3-mediated cyclization, and solid-phase synthesis . Additionally, vinyl sulfonium salts have been used for morpholine synthesis .


Molecular Structure Analysis

The molecular formula of Propan-2-yl morpholine-4-carboxylate is C8H15NO3 , with a molecular weight of approximately 187.24 g/mol . Its IUPAC name indicates that it consists of a morpholine ring with an isopropyl group attached to the 4-position and a carboxylate group at the 2-position .


Chemical Reactions Analysis

  • Ring opening : A Lewis acid-catalyzed selective ring opening of the oxirane followed by Friedel–Crafts alkylation can yield functionalized [1,4]oxazino[4,3-a]indoles and 3,4-dihydro-1H pyrrolo[2,1-c][1,4]oxazines .
  • Intramolecular 6-exo-tet ring closure : Trans-epoxyamides can undergo intramolecular 6-exo-tet ring closure to form 3-ketomorpholines .
  • Metal-free annulation : An efficient [4+2] annulation reaction using vinyl sulfonium salts can lead to various morpholine-containing products .

Physical And Chemical Properties Analysis

  • Physical Form : It exists as a liquid .
  • IUPAC Name : Methyl 4-isopropylmorpholine-2-carboxylate .
  • InChI Code : 1S/C9H17NO3/c1-7(2)10-4-5-13-8(6-10)9(11)12-3/h7-8H,4-6H2,1-3H3 .

properties

IUPAC Name

propan-2-yl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(2)12-8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWVADLUJVVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978865
Record name Propan-2-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl morpholine-4-carboxylate

CAS RN

6298-77-7
Record name NSC42404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propan-2-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BI HU, ÉJ HU, RV HU, PJL HU, GCL HU, BGA HU… - …, 2010 - sumobrain.org
The invention relates to new pyrazolo [1, 5-a] pyrimidine derivatives of formula (I) or pharmaceutically acceptable salts, biologically active metabolites, pro-drugs, racemates, …
Number of citations: 0 www.sumobrain.org

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